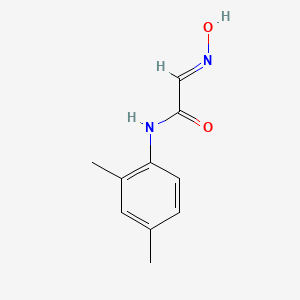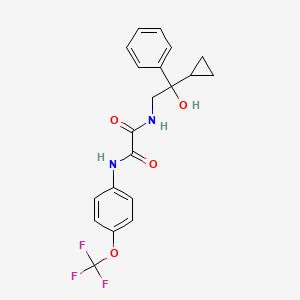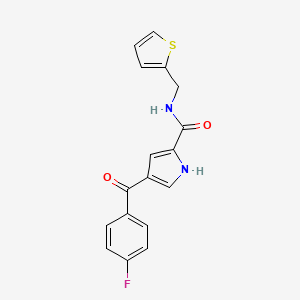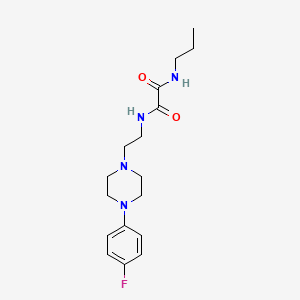![molecular formula C11H16N4O B2390602 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2189108-46-9](/img/structure/B2390602.png)
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. One limitation of using 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potential toxicity. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one. One direction is the development of new cancer drugs based on the structure of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one. Another direction is the development of new antibiotics based on the antimicrobial properties of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one and its potential applications in other scientific fields.
Conclusion:
In conclusion, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is a piperazine derivative that has gained attention in scientific research due to its potential applications in various fields. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been synthesized using a variety of methods and has been studied extensively for its biochemical and physiological effects. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one and its potential applications in other scientific fields.
Synthesemethoden
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 4-(1-methylpyrazol-4-yl)piperazine with acryloyl chloride in the presence of a base. Another method involves the reaction of 4-(1-methylpyrazol-4-yl)piperazine with acrylonitrile in the presence of a base. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is in the field of medicinal chemistry. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-11(16)15-6-4-14(5-7-15)10-8-12-13(2)9-10/h3,8-9H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZIXKEAJAHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)
![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)
![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)


![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)
![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)



![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

